molecular formula C11H17NO4 B2788605 2,6-Dimethyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate CAS No. 191937-35-6

2,6-Dimethyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate

Cat. No.: B2788605
CAS No.: 191937-35-6
M. Wt: 227.26
InChI Key: WMFVYQIRYBONGU-UHFFFAOYSA-N
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Description

2,6-Dimethyl 2-azabicyclo[222]octane-2,6-dicarboxylate is a nitrogen-containing heterocyclic compound It is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate amines with dicarboxylic acid derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for the consistent production of large quantities of the compound while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

2,6-Dimethyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate is unique due to its specific bicyclic structure and the presence of two methyl groups at the 2 and 6 positions. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

dimethyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-15-10(13)8-5-7-3-4-9(8)12(6-7)11(14)16-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFVYQIRYBONGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1N(C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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